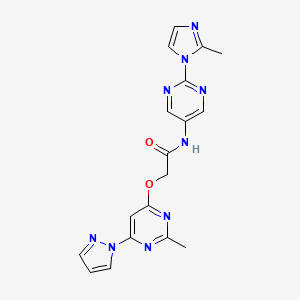
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that have been extensively researched for their potential applications in medicinal chemistry, particularly due to their structural complexity and ability to interact with various biological targets. While specific studies on this compound may be limited, insights can be drawn from related research on pyrazolo[3,4-d]pyrimidine analogues and their derivatives.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, which share structural similarities with the compound of interest, involves palladium-catalyzed C−C coupling reactions. These methods are significant for constructing complex molecules, indicating that a similar approach could be applied to synthesize the specified compound (Taylor & Patel, 1992).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as pyrazole-acetamide derivatives, reveals the importance of hydrogen bonding in self-assembly processes. These studies highlight the complex interplay between molecular structure and physical properties, suggesting that the specified compound might also exhibit unique structural characteristics conducive to forming supramolecular architectures (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar molecules, where selenium dioxide oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones leads to the formation of compounds with potential applications as fluorogenic dyes. This indicates that the compound may also undergo specific chemical reactions leading to significant changes in its properties (Zaitseva et al., 2020).
Physical Properties Analysis
Research on related compounds provides insights into the physical properties, such as solubility and crystal structure, which are crucial for understanding the behavior of the compound in various environments. For instance, coordination complexes of pyrazole-acetamide derivatives exhibit distinct solid-state structures and supramolecular architectures, suggesting that similar analyses could be applied to our compound of interest (Chkirate et al., 2019).
Chemical Properties Analysis
The chemical properties, such as antioxidant activity, of related compounds suggest that the specified compound may also exhibit specific bioactivities. Studies on coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating the potential for the compound to possess similar chemical properties (Chkirate et al., 2019).
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity in vitro. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes, potentially implying applications in catalysis or material science where antioxidant properties are beneficial (Chkirate et al., 2019).
Fluorogenic Dyes
Compounds with acetamide substituents, upon oxidation, form six-membered imide rings exhibiting significant bathochromic shifts in their absorption and emission maxima. This suggests their potential use as fluorogenic dyes in applications requiring fluorescence-based detection or imaging (Zaitseva et al., 2020).
Insecticidal and Antimicrobial Assessment
A study on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, and their antimicrobial potential suggests the application of similar compounds in agricultural pest control and antimicrobial treatments (Fadda et al., 2017).
In Vitro Cytotoxic Activity
Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines, indicating potential applications in cancer research and therapy development (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O2/c1-12-23-15(27-6-3-4-22-27)8-17(24-12)29-11-16(28)25-14-9-20-18(21-10-14)26-7-5-19-13(26)2/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJWFFDTIBZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3C=CN=C3C)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


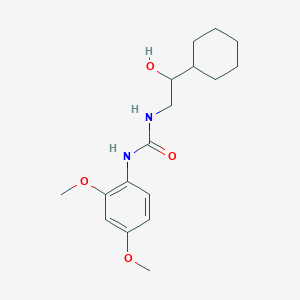
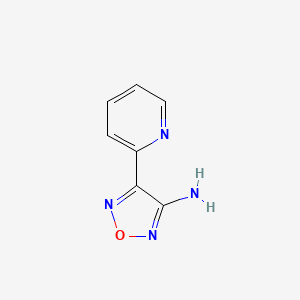

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
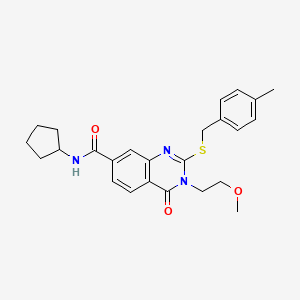
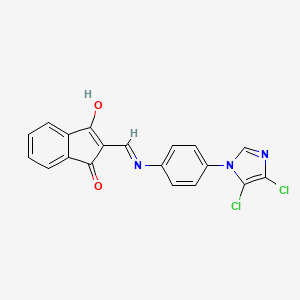
![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)
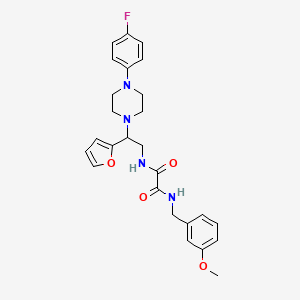
![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)